6-butyl-4-(2-chlorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a synthetic compound belonging to the class of pyrrolopyrimidines. This compound is characterized by its unique molecular structure and has been investigated for various biological activities. The molecular formula for this compound is , with a molecular weight of approximately 329.4 g/mol. Its systematic name reflects the presence of a butyl group and a chlorophenyl moiety, which are integral to its chemical properties and potential applications in research.
The synthesis of 6-butyl-4-(2-chlorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione typically involves multi-step organic reactions. While specific methods can vary, common approaches include:
Technical details such as temperature control, reaction time, and solvent choice are crucial for optimizing yield and purity.
The molecular structure of 6-butyl-4-(2-chlorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione can be represented using various structural notations:
InChI=1S/C18H23ClN3O3/c1-3-5-10-21-11-14-15(17(21)22)16(20-18(23)19-14)12-6-8-13(9-7-12)24-4-2/h6-9,16H,3-5,10-11H2
This notation provides information about the connectivity of atoms within the molecule.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 329.4 g/mol |
Canonical SMILES | CCCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=C(C=C3)OCC |
The compound may participate in various chemical reactions typical for pyrrolopyrimidine derivatives:
These reactions are essential for exploring further chemical derivatives or analogs.
The mechanism of action for 6-butyl-4-(2-chlorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is not fully elucidated but may involve:
Further studies are necessary to clarify its pharmacodynamics and pharmacokinetics.
Property | Value |
---|---|
Appearance | Solid (typically crystalline) |
Solubility | Soluble in organic solvents; limited solubility in water |
Property | Value |
---|---|
Boiling Point | Not specified |
Melting Point | Not specified |
Stability | Stable under normal conditions; sensitive to light |
These properties are crucial for determining handling procedures and potential applications in laboratory settings.
6-butyl-4-(2-chlorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione has several potential scientific applications:
CAS No.: 85146-10-7
CAS No.: 4682-03-5
CAS No.: 7722-86-3
CAS No.: 14681-59-5
CAS No.: 11042-30-1